
1-Ethyl-3-fluoro-piperidin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-fluoro-piperidin-4-OL is a synthetic organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the first position, a fluorine atom at the third position, and a hydroxyl group at the fourth position on the piperidine ring
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-fluoro-piperidin-4-OL can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The process typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Hydrogenation: The pyridine derivative is then hydrogenated in the presence of a nanocatalyst to form the piperidine ring.
Ethylation: The ethyl group is introduced at the first position using ethylating agents under appropriate reaction conditions.
Hydroxylation: Finally, the hydroxyl group is introduced at the fourth position through oxidation reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Ethyl-3-fluoro-piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The fluorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-fluoro-piperidin-4-OL has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Pharmaceutical Research: It is evaluated for its pharmacological properties, including its potential as an antiviral, anticancer, and anti-inflammatory agent.
Chemical Biology: The compound is used in studies to understand the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-fluoro-piperidin-4-OL involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at various receptors, including G-protein coupled receptors and ion channels. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target receptor.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-fluoro-piperidin-4-OL can be compared with other piperidine derivatives such as:
1-Methyl-3-fluoro-piperidin-4-OL: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-chloro-piperidin-4-OL: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Ethyl-3-fluoro-piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1393100-34-9 |
|---|---|
Molekularformel |
C7H14FNO |
Molekulargewicht |
147.19 g/mol |
IUPAC-Name |
1-ethyl-3-fluoropiperidin-4-ol |
InChI |
InChI=1S/C7H14FNO/c1-2-9-4-3-7(10)6(8)5-9/h6-7,10H,2-5H2,1H3 |
InChI-Schlüssel |
NOFRBECEZMRWOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(C(C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)
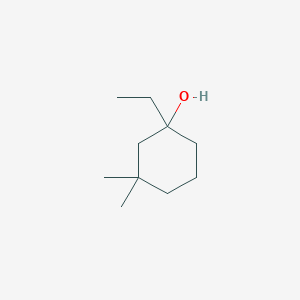
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)
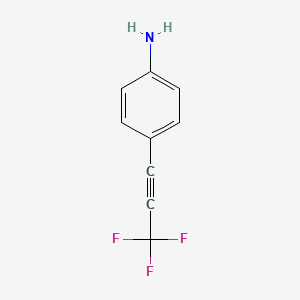

![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)
![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
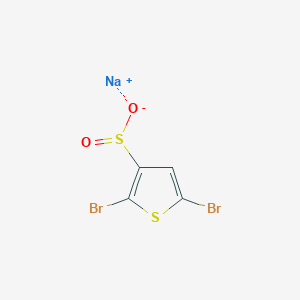

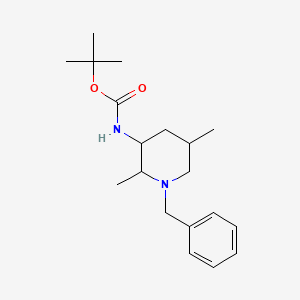
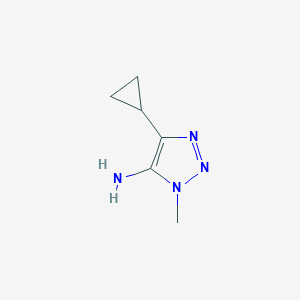
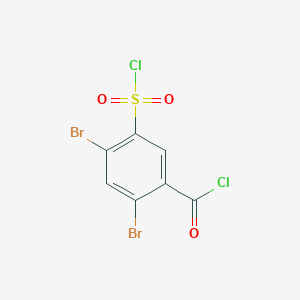
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)

